molecular formula C17H17N3OS B5642685 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-19-4

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5642685
CAS No.: 333329-19-4
M. Wt: 311.4 g/mol
InChI Key: TVPQYKDHFUUDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation, immunity, and cell survival.

Future Directions

The compound has potential for further exploration due to its ability to form various heterocyclic compounds . It could be used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

Mechanism of Action

Target of Action

The primary target of 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is the rat recombinant muscarinic M4 receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

This compound acts as an allosteric activator of the muscarinic M4 receptor . It potentiates the effect of acetylcholine, a neurotransmitter, leading to increased receptor activity .

Result of Action

The activation of the muscarinic M4 receptor by this compound can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, in the nervous system, it may modulate neurotransmission .

Properties

IUPAC Name

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-10-8-11(2)20-17-13(10)14(18)15(22-17)16(21)19-9-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQYKDHFUUDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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